Bayogenin

描述

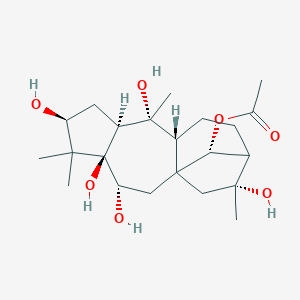

Bayogenin是一种三萜皂苷,属于在各种植物中发现的一种天然产物。 它以其生物活性而闻名,包括作为糖原磷酸化酶抑制剂的作用 。this compound常见于苜蓿等植物中,并因其潜在的健康益处以及在农业和医药方面的应用而被研究。

科学研究应用

Bayogenin具有广泛的科学研究应用。在农业中,它因其在植物防御机制中的作用而被研究。 例如,this compound 3-O-纤维二糖苷,this compound的一种糖基化形式,已被证明可以赋予非品种特异性的防御,抵抗稻瘟病菌 。 在医药方面,this compound及其衍生物因其潜在的保肝、抗炎和神经保护特性而被研究 。 此外,this compound作为糖原磷酸化酶抑制剂的作用使其成为代谢疾病研究的候选药物 .

作用机制

Bayogenin的作用机制涉及其与各种分子靶点和途径的相互作用。 作为糖原磷酸化酶抑制剂,this compound会干扰该酶的活性,该酶在糖原代谢中起着至关重要的作用 。 在植物中,this compound及其糖苷通过作为抗真菌剂发挥作用,保护植物免受病原微生物的侵害 。这些作用中涉及的具体途径和分子靶点仍在研究中,但它们突出了该化合物在不同领域的通用性和潜力。

生化分析

Biochemical Properties

Bayogenin plays a crucial role in biochemical reactions, particularly in the biosynthesis of saponins. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as MtCYP72A67 and MtCYP72A68. These enzymes are involved in the hydroxylation and oxidation of this compound, leading to the formation of various saponin derivatives . The interactions between this compound and these enzymes are essential for the production of bioactive saponins, which contribute to the plant’s defense mechanisms and other physiological functions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In particular, this compound glycosides have been shown to promote neurite outgrowth in pheochromocytoma (PC)-12 cells and cultured cortical neurons . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound glycosides can inhibit the activation of proteins belonging to the Ras homologous A family, which are involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its role in enzyme inhibition or activation. This compound interacts with cytochrome P450 enzymes, leading to hydroxylation and oxidation reactions that produce bioactive saponins . These reactions are crucial for the compound’s biological activity, as they enable the formation of saponin derivatives that can modulate gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound and its derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote beneficial effects such as enhanced neurite outgrowth and improved cellular function . At high doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to saponin biosynthesis. It interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which catalyze the formation of various saponin derivatives . These metabolic pathways are essential for the production of bioactive compounds that contribute to the plant’s defense mechanisms and other physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in certain cellular compartments, where it can exert its biological effects . The transport and distribution of this compound are crucial for its activity, as they determine the compound’s availability and concentration in different tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity, as they ensure that this compound is present in the right cellular context to interact with its target biomolecules . The subcellular localization of this compound can affect its function and efficacy, highlighting the importance of understanding these processes in biochemical analysis.

准备方法

Bayogenin可以通过几种方法制备。一种常见的方法是提取植物来源,然后进行纯化。 该过程通常包括脱脂、提取、酸水解、提取和高速逆流色谱分离等步骤 。这些方法确保了生产出适用于研究和工业应用的高纯度this compound。

化学反应分析

Bayogenin会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound的氧化会导致形成不同的氧化衍生物,而还原可以产生该化合物的还原形式 .

相似化合物的比较

Bayogenin属于更广泛的三萜皂苷类,包括齐墩果酸和商陆皂苷等化合物。这些化合物具有相似的结构特征和生物活性。 例如,齐墩果酸糖苷也存在于植物根部,并在防御土壤病原体中起作用 。 this compound独特的糖基化模式和特定的生物活性,例如其在稻瘟病抗性中的作用,使其与其他皂苷有所区别 。这种独特性使得this compound成为有价值的化合物,适用于靶向研究和应用。

属性

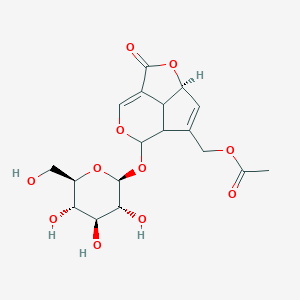

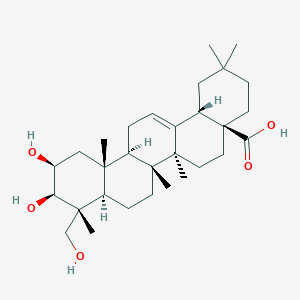

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bayogenin?

A1: this compound has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize this compound. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]

Q3: How is this compound biosynthesized in plants?

A3: this compound biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []

Q4: Which plant species are known to contain this compound?

A4: this compound has been identified in various plant species, including:

- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]

Q5: What are the reported biological activities of this compound and its glycosides?

A5: Research suggests that this compound and its derivatives exhibit several biological activities, including:

- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []

- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]

- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []

- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]

- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []

- Anti-α-glucosidase activity: Bonushenricoside B, a this compound glycoside, exhibited significant inhibitory activity. []

- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []

Q6: Does the structure of this compound glycosides influence their activity?

A6: Yes, the type and position of sugar moieties attached to this compound significantly affect the biological activity of its glycosides. For example, monodesmosidic this compound glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including this compound. []

Q8: What is the role of the C-3 hydroxyl group in this compound's activity?

A8: The C-3 hydroxyl group is a common site for glycosylation in this compound. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Currently, limited data is available on the ADME of this compound in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.

Q10: What are the in vivo effects of this compound?

A10: While in vitro studies have shown promising results for this compound and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []

Q11: What is known about the toxicity and safety profile of this compound?

A11: Although some studies suggest potential beneficial effects of this compound, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.

Q12: What analytical techniques are employed to quantify this compound and its glycosides?

A12: Researchers utilize various techniques for quantifying this compound and its glycosides:

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of this compound and other sapogenins in plant extracts. []

- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。